Chloroacetamido-PEG4-C2-Boc

PROTAC synthesis Bioconjugation Linker chemistry

Chloroacetamido-PEG4-C2-Boc (CAS 1365655-90-8) is a heterobifunctional polyethylene glycol (PEG) linker comprising a chloroacetamide group for selective thiol alkylation and a Boc-protected amine for orthogonal conjugation. The four-unit PEG spacer with a C2 extension provides a flexible, hydrophilic tether that enhances aqueous solubility and minimizes steric hindrance during bioconjugation.

Molecular Formula C17H32ClNO7
Molecular Weight 397.9 g/mol
Cat. No. B606652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroacetamido-PEG4-C2-Boc
SynonymsChloroacetamido-PEG4-t-Butyl Ester
Molecular FormulaC17H32ClNO7
Molecular Weight397.9 g/mol
Structural Identifiers
InChIInChI=1S/C17H32ClNO7/c1-17(2,3)26-16(21)4-6-22-8-10-24-12-13-25-11-9-23-7-5-19-15(20)14-18/h4-14H2,1-3H3,(H,19,20)
InChIKeyVCADUZGDEHVWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chloroacetamido-PEG4-C2-Boc: A Heterobifunctional PEG Linker for Orthogonal PROTAC Conjugation


Chloroacetamido-PEG4-C2-Boc (CAS 1365655-90-8) is a heterobifunctional polyethylene glycol (PEG) linker comprising a chloroacetamide group for selective thiol alkylation and a Boc-protected amine for orthogonal conjugation . The four-unit PEG spacer with a C2 extension provides a flexible, hydrophilic tether that enhances aqueous solubility and minimizes steric hindrance during bioconjugation . With a molecular weight of 397.89 g/mol and a calculated LogP of -0.24, this compound is predominantly utilized as a PROTAC (PROteolysis TArgeting Chimera) linker in targeted protein degradation research .

Why Generic Substitution of Chloroacetamido-PEG4-C2-Boc in PROTAC Workflows Fails


Substituting Chloroacetamido-PEG4-C2-Boc with a structurally similar PEG linker—even one differing by a single functional group or ethylene glycol unit—can dramatically alter conjugation efficiency, ternary complex stability, and ultimate protein degradation potency [1]. The Boc-protected amine offers acid-labile deprotection for stepwise assembly, a feature absent in NHS ester or azide analogs that require alternative activation strategies. Moreover, the specific PEG4 spacer length (approximately 18–25 Å extended) has been empirically identified as a "Gold Standard" for PROTAC design; shorter PEG2 linkers often fail to bridge the E3 ligase–target protein interface, while longer PEG8 linkers introduce excessive conformational entropy that can reduce degradation efficiency by an order of magnitude [2]. Consequently, generic substitution without rigorous empirical validation frequently results in suboptimal linker performance, wasted synthetic effort, and inconclusive biological data.

Quantitative Evidence for the Differentiation of Chloroacetamido-PEG4-C2-Boc


Orthogonal Conjugation via Boc-Protected Amine vs. NHS Ester Reactivity

Chloroacetamido-PEG4-C2-Boc contains a Boc-protected amine that remains inert during chloroacetamide-thiol conjugation, enabling a two-step, orthogonal assembly strategy. In contrast, Chloroacetamido-PEG4-NHS ester (CAS 1353011-95-6) features an NHS ester that is amine-reactive and cannot be deprotected post-conjugation; its reactivity is immediate and irreversible. The Boc group provides acid-labile protection (cleavage at pH < 3) that permits sequential introduction of distinct functional modules without cross-reactivity . This orthogonal reactivity is critical for constructing complex PROTACs where precise control over conjugation order is required.

PROTAC synthesis Bioconjugation Linker chemistry

Enhanced Hydrophilicity and Aqueous Compatibility vs. NHS Ester Analog

The Boc-protected amine of Chloroacetamido-PEG4-C2-Boc confers a substantially higher predicted LogP (-0.24) compared to the NHS ester analog Chloroacetamido-PEG4-NHS ester (LogP = -3.45), indicating greater lipophilicity and thus better solubility in organic solvents often used in PROTAC synthesis while maintaining adequate aqueous compatibility . The NHS ester's lower LogP reflects its higher polarity and potential for hydrolysis in aqueous buffers, whereas the Boc group enhances stability in organic media. This difference is quantifiable: at 10 mM, Chloroacetamido-PEG4-C2-Boc is fully soluble in DMSO, whereas the NHS ester may require more aggressive solubilization due to its higher polarity .

Solubility Hydrophilicity PROTAC formulation

Optimal PEG4 Spacer Length for PROTAC Ternary Complex Formation

The PEG4 spacer (approximately 14 atoms backbone) with a C2 extension provides an end-to-end distance of 18–25 Å, which has been empirically validated as the 'Gold Standard' for bridging the E3 ligase and target protein pockets in productive ternary complexes [1]. Shorter PEG2 linkers (end-to-end distance ≈ 10–12 Å) often fail to span the >3 nm inter-pocket distance required for ubiquitination, while longer PEG8 linkers (end-to-end distance ≈ 35–40 Å) introduce excessive flexibility that reduces ternary complex stability and degradation efficiency by up to an order of magnitude [1]. Specifically, the PEG4 scaffold balances rigidity and conformational entropy to enforce a near-rigid span that optimizes cooperativity while minimizing off-target collisions [2].

PROTAC Linker length Ternary complex

Enhanced Shelf Stability Compared to NHS Ester Linkers

Chloroacetamido-PEG4-C2-Boc exhibits superior long-term storage stability compared to its NHS ester counterpart. Vendor stability data indicate that the Boc-protected compound remains >95% pure when stored as a powder at -20°C for 3 years, whereas Chloroacetamido-PEG4-NHS ester is typically recommended for use within 12 months due to the susceptibility of the NHS ester to hydrolysis and amine reactivity . The acid-labile Boc group is stable under ambient shipping conditions, whereas NHS esters can degrade upon exposure to moisture. This differential stability is quantified by the extended shelf life (3 years vs. ≤1 year) and reduced requirement for desiccated, low-temperature shipping.

Stability Storage Linker degradation

Quantitative Purity and Batch Consistency Metrics

Commercially available Chloroacetamido-PEG4-C2-Boc is supplied with a minimum purity of 98% as determined by HPLC, with some vendors reporting ≥98% purity and a relative density of 1.119 g/cm³ . In contrast, many alternative PEG linkers—particularly those with NHS esters or azides—are often offered at lower purities (95% typical) due to increased susceptibility to side reactions during synthesis and storage. The high purity of Chloroacetamido-PEG4-C2-Boc reduces the need for post-purchase purification, directly impacting experimental reproducibility and overall yield in multi-step PROTAC syntheses .

Quality control Purity Reproducibility

Optimal Use Cases for Chloroacetamido-PEG4-C2-Boc in Targeted Protein Degradation and Bioconjugation


Stepwise Synthesis of Heterobifunctional PROTACs

Chloroacetamido-PEG4-C2-Boc is ideally suited for the sequential assembly of PROTACs requiring two distinct ligands. First, the chloroacetamide group is used to alkylate a thiol-containing E3 ligase ligand (e.g., a VHL or CRBN recruiter with a cysteine handle) under mild aqueous conditions. The Boc-protected amine remains intact, allowing purification of the intermediate conjugate. Subsequent acidic deprotection (e.g., TFA/DCM) exposes a free amine that can be coupled to a carboxylic acid-containing target protein ligand via standard amide bond formation. This orthogonal strategy avoids cross-reactivity and simplifies purification, as documented in PROTAC development workflows .

Thiol-Specific Labeling of Peptides and Proteins

The chloroacetamide moiety of Chloroacetamido-PEG4-C2-Boc selectively alkylates thiols (cysteine residues) at pH 7.5–8.5, enabling site-specific labeling of proteins and peptides. The PEG4 spacer minimizes steric hindrance and maintains the conjugate's solubility, while the Boc group can be retained as a protective cap or subsequently removed for further functionalization. This reagent is particularly valuable for introducing a PEG linker onto a protein of interest prior to conjugation with a drug payload or fluorophore, a common step in ADC and imaging probe development .

Linker Optimization in PROTAC Structure–Activity Relationship (SAR) Studies

In PROTAC SAR campaigns, linker length and composition are critical variables. Chloroacetamido-PEG4-C2-Boc provides a defined, empirically validated 14-atom spacer that has been shown to promote productive ternary complex formation with a wide range of E3 ligase–target protein pairs. By using this 'Gold Standard' linker as a starting point, researchers can more rapidly identify potent degraders, reserving more exotic linker modifications for later-stage optimization. The commercial availability of the compound in high purity and at gram scale further supports its use in parallel synthesis of PROTAC libraries [1].

Construction of PEGylated Small-Molecule Probes

The combination of a reactive chloroacetamide and a masked amine makes Chloroacetamido-PEG4-C2-Boc an excellent building block for constructing PEGylated chemical probes. For example, the chloroacetamide can be used to install a PEG spacer onto a thiol-containing small molecule of interest. After purification, the Boc group is removed, and the resulting amine can be coupled to biotin, a fluorescent dye, or an affinity tag. This modular approach streamlines the synthesis of tool compounds for target engagement assays, cellular imaging, and chemoproteomics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloroacetamido-PEG4-C2-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.